N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
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Overview
Description
“N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide” is a complex organic compound. It has been studied for its promising cytotoxic activity with IC 50 values ranging from 5.24 to 63.12 μm .
Synthesis Analysis
The compound can be synthesized via a series of reactions. In one study, a series of similar compounds were designed and synthesized via a Pd-catalyzed C-N cross-coupling . The molecules were then evaluated for their anticancer activity against various cancer cell lines .Scientific Research Applications
Heterocyclic Compound Synthesis and Applications
Insecticidal Properties : Heterocyclic compounds incorporating a thiadiazole moiety, like the one mentioned, have been synthesized and evaluated for their insecticidal properties against pests such as the cotton leafworm, Spodoptera littoralis. The compounds were identified through various spectroscopic techniques and exhibited promising insecticidal potential (Fadda et al., 2017).
Bioactivity and Positive Inotropic Activities : Derivatives of similar compounds have been synthesized and assessed for their bioactivity. For instance, studies have shown that certain compounds exhibit positive inotropic activities, potentially beneficial in cardiac therapies. The activities were evaluated through the measurement of left atrium stroke volume in isolated rabbit heart preparations, indicating a potential for medical applications (Li et al., 2008).
Antimicrobial and Antibacterial Properties : Compounds with triazolo and pyrimidine structures have been synthesized and evaluated for their antimicrobial and antibacterial activities. These compounds, characterized by various spectroscopic methods, showed potential as antimicrobial agents against various strains of bacteria and fungi, indicating their potential in pharmaceutical applications (Shiradkar & Kale, 2006).
Anti-Inflammatory and Analgesic Agents : Novel heterocyclic compounds derived from benzo and difuranyl structures have been studied for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities. These studies provide insights into the potential therapeutic applications of these compounds in reducing inflammation and pain (Abu‐Hashem et al., 2020).
Synthesis of Iso-C-nucleoside Analogues : Research into the synthesis of iso-C-nucleoside analogues from specific derivatives indicates potential applications in medicinal chemistry and drug design. These studies explore the reactions of various compounds with amino acids and other derivatives, leading to the formation of complex structures with potential biological activity (Otero et al., 2005).
Future Directions
The compound and its similar structures have shown promising results in anticancer activity. These compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O3S/c1-13-2-4-14(5-3-13)9-27-20-19(25-26-27)21(23-11-22-20)31-10-18(28)24-15-6-7-16-17(8-15)30-12-29-16/h2-8,11H,9-10,12H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJZMUMAKFPDNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC(=O)NC4=CC5=C(C=C4)OCO5)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide |
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